N~1~-(4-bromo-2-fluorophenyl)-N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide
Description
"N1-(4-bromo-2-fluorophenyl)-N2-(4-chlorobenzyl)-N2-(methylsulfonyl)glycinamide" is a complex organic compound with potential applications in various fields of chemistry. The detailed study of its synthesis, structure, and properties can provide insights into its reactivity and utility.
Synthesis Analysis
The synthesis of related compounds often involves fluorosulfonylation reactions and the use of sulfur(vi) fluoride exchange (SuFEx) clickable materials. For instance, a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, has been developed for the regioselective synthesis of 5-sulfonylfluoro isoxazoles, demonstrating the potential methodologies that could be adapted for synthesizing compounds like N1-(4-bromo-2-fluorophenyl)-N2-(4-chlorobenzyl)-N2-(methylsulfonyl)glycinamide (Leng & Qin, 2018).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals that they can crystallize as almost planar molecules held together by intermolecular hydrogen bonding. For example, the study of N-(4-bromophenyl)-5,6-dichloronicotinamide and 6-chloro-5-fluoro-N-(3-pyridyl)nicotinamide provides insights into how the molecular structure of N1-(4-bromo-2-fluorophenyl)-N2-(4-chlorobenzyl)-N2-(methylsulfonyl)glycinamide might be analyzed (Jethmalani et al., 1996).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be explored through various reactions, including visible-light-promoted radical (phenylsulfonyl)methylation of electron-rich heteroarenes and N-arylacrylamides. This method provides a mild and efficient access to various (phenylsulfonyl)methylated compounds, suggesting potential chemical reactions N1-(4-bromo-2-fluorophenyl)-N2-(4-chlorobenzyl)-N2-(methylsulfonyl)glycinamide could undergo (Liu & Li, 2016).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure significantly influence a compound's applications. Studies like those on glycinamide hydrochloride as a transient directing group for C(sp3)−H arylation offer methodologies for determining the physical properties of similar compounds (Wen & Li, 2020).
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[(4-chlorophenyl)methyl-methylsulfonylamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClFN2O3S/c1-25(23,24)21(9-11-2-5-13(18)6-3-11)10-16(22)20-15-7-4-12(17)8-14(15)19/h2-8H,9-10H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHPTFAXWBNLJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)NC2=C(C=C(C=C2)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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